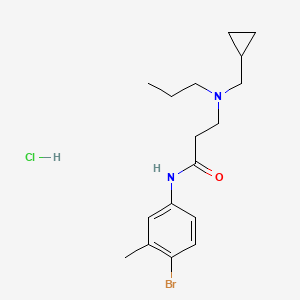![molecular formula C20H29N3O7S B3947465 N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3947465.png)
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate
Übersicht
Beschreibung
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate, also known as CPA, is a chemical compound with potential biomedical applications. CPA is a sulfonamide derivative and is used in the research of various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate has been extensively studied for its potential biomedical applications. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been used in the research of various diseases, including prostate cancer, breast cancer, and multiple sclerosis. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in various disease processes, including cancer and inflammation. By inhibiting these enzymes, this compound may have therapeutic potential in the treatment of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It also has anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate in lab experiments is its low toxicity profile. This makes it a safer alternative to other chemicals that may be more harmful. Additionally, this compound has been shown to have a high degree of selectivity, meaning that it targets specific enzymes and cells. This makes it a valuable tool in research. However, one of the limitations of using this compound is its complex synthesis method. This may make it difficult for researchers without specialized expertise or equipment to use in their experiments.
Zukünftige Richtungen
There are several future directions for the research of N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of beta-amyloid, which is a protein that is involved in the development of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for the development of more efficient and cost-effective methods for the synthesis of this compound, which may make it more accessible to researchers.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential biomedical applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promise in the treatment of various diseases. While there are limitations to its use in lab experiments, this compound is a valuable tool for researchers and has several future directions for further research.
Eigenschaften
IUPAC Name |
N-[4-(4-cyclohexylpiperazin-1-yl)sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S.C2H2O4/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17;3-1(4)2(5)6/h7-10,17H,2-6,11-14H2,1H3,(H,19,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGPMHOPTGANAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)
![1-(2,3-dichlorophenyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3947387.png)

![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B3947402.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride](/img/structure/B3947404.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3947410.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3947418.png)


![2-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947435.png)
![N-(4-methylphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3947437.png)


![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)